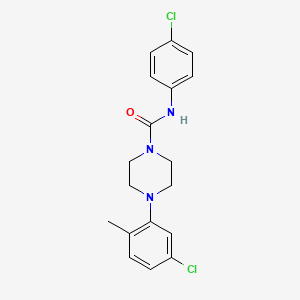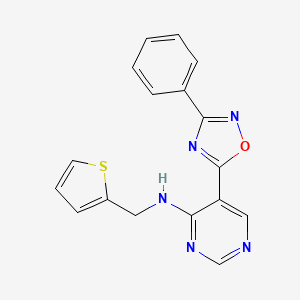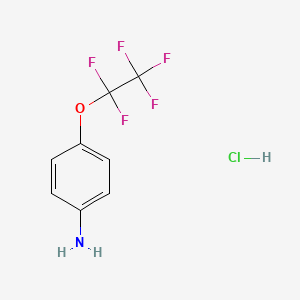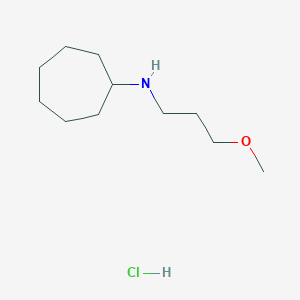
2-(4-chlorophenyl)-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
Antibacterial and Antimicrobial Activities :
- A study by Desai et al. (2008) synthesized and evaluated the antibacterial activity of several acetamide derivatives, including those with a 4-chlorophenyl component, against gram-positive and gram-negative bacteria. QSAR studies indicated a positive contribution of substituents increasing hydrophobicity or steric bulk character, suggesting potential applications in developing new antibacterial agents (Desai et al., 2008).
- Another study highlighted the synthesis of rhodanine-3-acetic acid derivatives with potent antimicrobial activity against mycobacteria, including Mycobacterium tuberculosis. N-(4-Chlorophenyl) derivatives demonstrated significant minimum inhibitory concentrations (MIC), indicating potential for tuberculosis treatment research (Krátký et al., 2017).
Herbicide Activity :
- Research on chloroacetamide herbicides, closely related to the chemical structure , has been conducted to understand their metabolism and carcinogenicity in human and rat liver microsomes. This study could provide insights into the environmental and health impacts of related compounds (Coleman et al., 2000).
Anticancer, Anti-inflammatory, and Analgesic Activities :
- A study by Rani et al. (2014) developed 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing anticancer, anti-inflammatory, and analgesic activities. This suggests that compounds with a chlorophenyl component could be explored for similar biological activities, offering a basis for further pharmaceutical research (Rani et al., 2014).
Antioxidant Activity :
- Nguyen et al. (2021) synthesized chalcones containing N-arylacetamide groups, demonstrating significant antioxidant activity. This indicates that compounds with related structures could have potential applications in oxidative stress-related research or as antioxidants (Nguyen et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-13-16(9-10-17(18)23-11-3-2-4-20(23)25)22-19(24)12-14-5-7-15(21)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIYQTCOEYRZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B2921674.png)


![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2921679.png)
![5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2921680.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2921687.png)
![1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2921688.png)

